Apigenin 4'-O-rhamnoside

Descripción general

Descripción

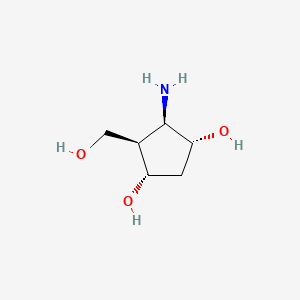

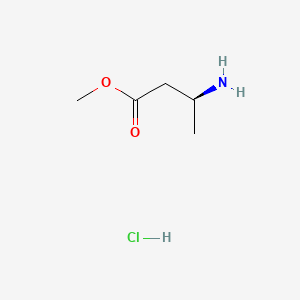

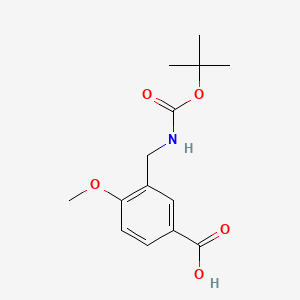

Apigenin 4’-O-rhamnoside is a natural product that can be found in the herbs of Pandanus amaryllifolius . It has a molecular formula of C21H20O9 and an average mass of 416.4 g/mol . It is a yellow powder .

Synthesis Analysis

The synthesis of Apigenin 4’-O-rhamnoside involves the methylation of apigenin. A Class II O-methyltransferase (Pa4′OMT) was shown to react effectively with apigenin, catalyzing its conversion to acacetin . An efficient method for the synthesis of apigenin from phloroglucinol and anisaldehyde has also been developed .Molecular Structure Analysis

The molecular structure of Apigenin 4’-O-rhamnoside consists of 21 carbon atoms, 20 hydrogen atoms, and 9 oxygen atoms . It has a monoisotopic mass of 416.110718 Da .Chemical Reactions Analysis

Apigenin 4’-O-rhamnoside can strongly inhibit the classical pathway of the complement system .Physical And Chemical Properties Analysis

Apigenin 4’-O-rhamnoside has a density of 1.6±0.1 g/cm3, a boiling point of 707.4±60.0 °C at 760 mmHg, and a flash point of 252.3±26.4 °C . It has 9 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Anti-inflammatory and Antioxidant Properties :

- Apigenin exhibits significant anti-inflammatory activity, involving blocking nitric oxide-mediated COX-2 expression and monocyte adherence. It may be useful for the therapeutic management of inflammatory diseases (Lee et al., 2007).

- It also shows antioxidant properties, inhibiting oxidative stress-induced macromolecular damage in hepatocellular carcinogenesis (Jeyabal et al., 2005).

Anticancer Effects :

- Apigenin has been identified as a potent anticancer agent, showing cell growth arrest and apoptosis in various types of tumors (Imran et al., 2020).

- It induces cell cycle arrest and apoptosis, and has antiangiogenic and immunomodulatory properties (Ghițu et al., 2019).

Neuroprotective Effects :

- Apigenin and related compounds stimulate adult neurogenesis, showing potential in the treatment of neurological diseases and disorders (Taupin, 2009).

Cardioprotective Properties :

- It improves hypertension and cardiac hypertrophy by modulating NADPH oxidase-dependent ROS generation and cytokines (Gao et al., 2021).

- Apigenin attenuates myocardial ischemia/reperfusion injury via the inactivation of p38 mitogen-activated protein kinase (Yang et al., 2015).

Skin-Protective Activities :

- It inhibits inflammatory and allergic responses and could be used to improve the functions of the physical and chemical skin barriers, alleviating skin diseases like psoriasis, acne, and atopic dermatitis (Park et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBPZZVIYGFJKU-XYAYJIHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71307301 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)